molecular formula C45H57N7O10 B8116148 DBCO-PEG4-acetic-Val-Cit-PAB

DBCO-PEG4-acetic-Val-Cit-PAB

Cat. No.: B8116148
M. Wt: 856.0 g/mol
InChI Key: NICWZVHVGWDVOU-VPHSWYRMSA-N
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Description

DBCO-PEG4-acetic-Val-Cit-PAB is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a dibenzocyclooctyne group, a tetraethylene glycol chain, an acetic acid moiety, a valine-citrulline dipeptide, and a p-aminobenzyl alcohol end. It is primarily used in click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), to link antibodies with cytotoxic drugs, enabling targeted drug delivery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-acetic-Val-Cit-PAB involves several steps:

    Formation of DBCO Group: The dibenzocyclooctyne group is synthesized through a series of cyclization reactions.

    PEGylation: The tetraethylene glycol chain is attached to the DBCO group via esterification.

    Incorporation of Acetic Acid Moiety: The acetic acid moiety is introduced through a condensation reaction.

    Addition of Valine-Citrulline Dipeptide: The valine-citrulline dipeptide is coupled to the PEG chain using peptide coupling reagents.

    Attachment of p-Aminobenzyl Alcohol: The final step involves the addition of p-aminobenzyl alcohol through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large-scale reactors are used to carry out the reactions under controlled conditions.

    Purification: The product is purified using techniques such as chromatography and crystallization.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG4-acetic-Val-Cit-PAB undergoes several types of chemical reactions:

    Click Chemistry: The DBCO group reacts with azide-containing molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

    Protease Cleavage: The valine-citrulline dipeptide is cleaved by proteases, releasing the attached drug.

Common Reagents and Conditions

    Click Chemistry: Copper-free conditions are used to avoid cytotoxicity, with the reaction typically carried out in aqueous or organic solvents.

    Protease Cleavage: Enzymatic conditions with specific proteases such as cathepsin B are used to cleave the dipeptide.

Major Products Formed

    Click Chemistry: The major product is a stable triazole linkage between the DBCO group and the azide-containing molecule.

    Protease Cleavage: The cleavage releases the cytotoxic drug from the antibody-drug conjugate.

Scientific Research Applications

DBCO-PEG4-acetic-Val-Cit-PAB has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Employed in the labeling and imaging of biomolecules.

    Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.

    Industry: Utilized in the production of bioconjugates for diagnostic and therapeutic purposes.

Mechanism of Action

The mechanism of action of DBCO-PEG4-acetic-Val-Cit-PAB involves:

    Click Chemistry: The DBCO group reacts with azide groups on target molecules to form stable triazole linkages.

    Protease Cleavage: The valine-citrulline dipeptide is cleaved by proteases, releasing the cytotoxic drug into the target cells.

    Molecular Targets and Pathways: The compound targets specific receptors on cancer cells, allowing for the selective delivery of the drug.

Comparison with Similar Compounds

Similar Compounds

    DBCO-PEG4-Val-Cit-PAB-MMAE: Similar structure but includes monomethyl auristatin E as the cytotoxic drug.

    DBCO-PEG4-Propionic-Val-Cit-PAB: Similar linker but with a propionic acid moiety instead of acetic acid.

Uniqueness

    Cleavable Linker: The valine-citrulline dipeptide provides a cleavable linker, allowing for the controlled release of the drug.

    Click Chemistry: The DBCO group enables efficient and specific click chemistry reactions without the need for copper catalysts.

DBCO-PEG4-acetic-Val-Cit-PAB stands out due to its versatility in click chemistry and its application in targeted drug delivery systems, making it a valuable tool in scientific research and therapeutic development.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H57N7O10/c1-31(2)42(44(58)50-37(11-7-21-48-45(46)59)43(57)49-36-17-13-32(29-53)14-18-36)51-40(55)30-62-27-26-61-25-24-60-23-22-47-39(54)19-20-41(56)52-28-35-10-4-3-8-33(35)15-16-34-9-5-6-12-38(34)52/h3-6,8-10,12-14,17-18,31,37,42,53H,7,11,19-30H2,1-2H3,(H,47,54)(H,49,57)(H,50,58)(H,51,55)(H3,46,48,59)/t37-,42-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICWZVHVGWDVOU-VPHSWYRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H57N7O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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